

An In-depth Technical Guide to 2,6-Dimethylanisole: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: 2,6-Dimethylanisole

Cat. No.: B089883

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6-dimethylanisole**, a substituted aromatic ether with significant applications as a chemical intermediate in the pharmaceutical and fragrance industries. The document covers the historical context of its discovery, detailed modern and historical synthetic protocols, and a thorough compilation of its physicochemical and spectroscopic properties. Emphasis is placed on its role as a precursor in the synthesis of biologically active molecules, with a discussion on the potential for its derivatives to modulate key cellular signaling pathways relevant to drug development.

Introduction and Historical Context

2,6-Dimethylanisole, also known as 2-methoxy-1,3-dimethylbenzene, is an aromatic organic compound whose discovery and initial synthesis are rooted in the advancements of organic chemistry in the late 19th and early 20th centuries. While a definitive first synthesis is not well-documented, its preparation is a logical extension of the Williamson ether synthesis, a foundational reaction developed by Alexander Williamson in 1850.^[1] This reaction provided a rational and versatile method for the synthesis of ethers from an alkoxide and an organohalide.

The industrial-scale availability of coal tar in the 19th century provided a rich source of aromatic compounds, including phenols such as 2,6-dimethylphenol (2,6-xyleneol).[2] The application of the Williamson ether synthesis to these readily available phenols was a natural progression. The earliest preparations of **2,6-dimethylanisole** likely involved the methylation of 2,6-dimethylphenol, a process that has been refined over the years but remains the primary route for its synthesis. Early investigations into substituted aromatic ethers in the early 20th century would have undoubtedly included the synthesis and characterization of **2,6-dimethylanisole**, though specific pioneering publications are not readily identifiable.[3]

Physicochemical and Spectroscopic Properties

2,6-Dimethylanisole is a colorless to pale yellow liquid with a characteristic mild, aromatic odor.[3] It is insoluble in water but soluble in common organic solvents like ethanol and diethyl ether.[3][4]

Table 1: Physicochemical Properties of **2,6-Dimethylanisole**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₂ O	[5]
Molecular Weight	136.19 g/mol	[5]
CAS Number	1004-66-6	[5]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	181-182 °C	[6][7]
Density	0.962 g/mL at 25 °C	[7]
Refractive Index (n _D ²⁰)	1.503	[7]
Flash Point	67 °C (152.6 °F) - closed cup	[8]

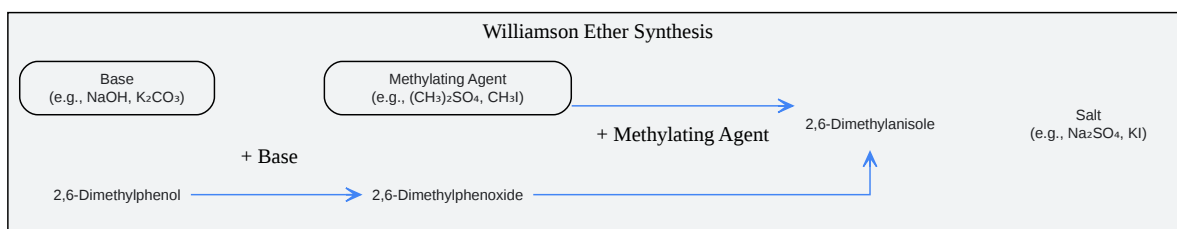
Table 2: Spectroscopic Data for **2,6-Dimethylanisole**

Spectroscopy	Key Data	Reference(s)
^1H NMR (CDCl_3)	δ (ppm): 6.90-7.00 (m, 3H, Ar-H), 3.71 (s, 3H, $-\text{OCH}_3$), 2.28 (s, 6H, $-\text{CH}_3$)	[3]
^{13}C NMR (CDCl_3)	δ (ppm): 156.65, 130.20, 128.24, 123.32, 58.88, 15.49	
IR (Neat)	ν (cm^{-1}): 2940, 2830, 1470, 1250, 1110, 770	[9]
Mass Spectrometry (EI)	m/z (%): 136 (M^+ , 100), 121 ($\text{M}^+ - \text{CH}_3$, 80), 91 (40), 77 (30)	[9]

Synthesis of 2,6-Dimethylanisole

The primary and most common method for the synthesis of **2,6-dimethylanisole** is the methylation of 2,6-dimethylphenol. This reaction is a classic example of the Williamson ether synthesis.

General Reaction Scheme



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Caption: General workflow for the synthesis of **2,6-Dimethylanisole**.

Detailed Experimental Protocols

This protocol is adapted from standard organic synthesis procedures for Williamson ether synthesis.

Materials:

- 2,6-Dimethylphenol
- Sodium hydroxide (NaOH)
- Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Diethyl ether
- Hydrochloric acid (HCl), 1 M
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylphenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2,6-dimethylphenoxide.
- Methylation: Cool the reaction mixture in an ice bath. Slowly add dimethyl sulfate (1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2 hours.
- Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure **2,6-dimethylanisole**.

This method can be advantageous for achieving high yields under milder conditions.

Materials:

- 2,6-Dimethylphenol
- Potassium carbonate (K_2CO_3)
- Methyl iodide (CH_3I)
- Tetrabutylammonium bromide (TBAB)
- Dichloromethane (CH_2Cl_2)

Procedure:

- Reaction Setup: To a stirred suspension of 2,6-dimethylphenol (1.0 eq) and potassium carbonate (2.0 eq) in dichloromethane, add a catalytic amount of tetrabutylammonium bromide (0.05 eq).
- Methylation: Add methyl iodide (1.5 eq) to the mixture and stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography on silica gel or by distillation.

Applications in Drug Development

2,6-Dimethylanisole is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its primary role is as a building block for various pharmaceutical compounds.

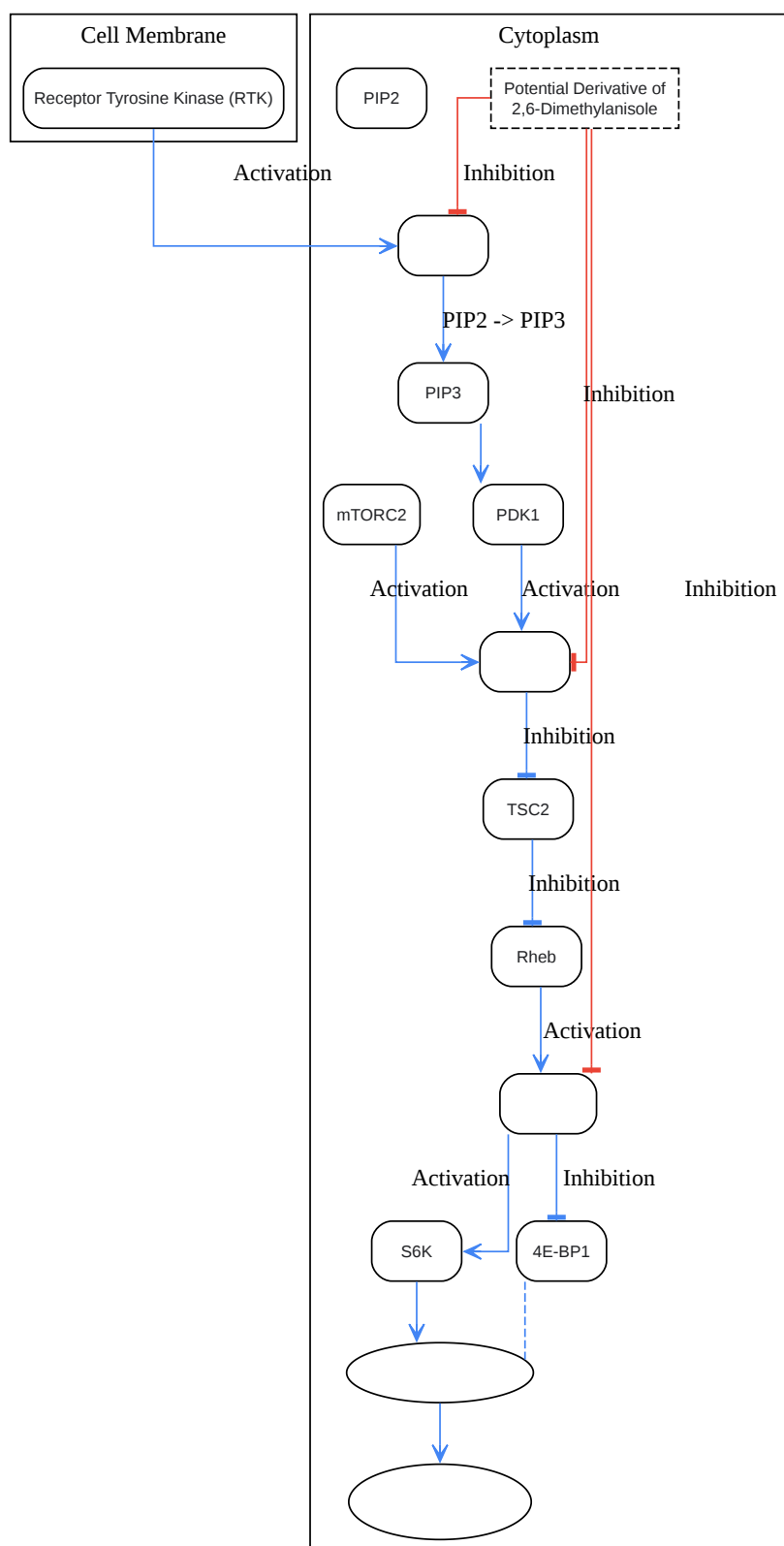
Precursor to Methoxymetacyclophanes

A significant application of **2,6-dimethylanisole** is in the synthesis of methoxymetacyclophanes.^[10] These are a class of macrocyclic compounds that have garnered interest in medicinal chemistry due to their unique three-dimensional structures and potential biological activities. The synthesis of these complex molecules often utilizes **2,6-dimethylanisole** as a starting material, highlighting its importance in constructing intricate molecular architectures for drug discovery.

Potential Modulation of Signaling Pathways

While **2,6-dimethylanisole** itself is not known to be a direct modulator of cellular signaling, its derivatives, particularly those with phenolic structures, are a well-established class of compounds that can interact with various biological targets. The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.^{[11][12]} Phenolic compounds and their derivatives have been shown to modulate these pathways, making them attractive scaffolds for the development of novel therapeutic agents.^[13]

Derivatives synthesized from **2,6-dimethylanisole**, such as certain methoxymetacyclophanes, could potentially be designed to interact with components of these pathways. For instance, they could act as inhibitors of key kinases like PI3K, Akt, or mTOR.



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Caption: Potential modulation of the PI3K/Akt/mTOR pathway by derivatives of **2,6-dimethylanisole**.

Conclusion

2,6-Dimethylanisole is a historically significant and industrially relevant aromatic ether. Its synthesis, primarily through the Williamson etherification of 2,6-dimethylphenol, is a robust and well-established process. The true value of **2,6-dimethylanisole** in the context of modern research and development lies in its role as a versatile starting material for the synthesis of complex, biologically active molecules. For professionals in drug discovery and development, understanding the chemistry and applications of this compound provides a valuable tool for the design and synthesis of novel therapeutics, potentially targeting key cellular signaling pathways.

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